Positional Isomer Differentiation: 8-Acetoxy vs. 7-Acetoxy Hydrolysis Kinetics with Acetylcholinesterase
Prince (1966) conducted a systematic head-to-head comparison of all isomeric 1-methyl-acetoxyquinolinium iodides as AChE substrates. The 7-acetoxy isomer exhibited the highest V_max among the series, consistent with its subsequent adoption as the standard fluorogenic AChE substrate AMQI. The 8-acetoxy isomer displayed a measurably lower but distinct V_max and a different K_m, confirming that the 8-position acetyl ester is a competent but kinetically differentiated AChE substrate relative to the 7-position analog. This enables orthogonal enzymatic studies where differential hydrolysis rates provide mechanistic information about active-site interactions [1].
| Evidence Dimension | AChE-catalyzed hydrolysis kinetics: relative V_max among positional isomers |
|---|---|
| Target Compound Data | 8-acetoxy-1-methylquinolinium iodide: distinct V_max and K_m values (exact numerical values available in Prince 1966, Archives Biochem Biophys 113:195) |
| Comparator Or Baseline | 7-acetoxy-1-methylquinolinium iodide (AMQI): highest V_max among 5-, 6-, 7-, and 8-isomers tested |
| Quantified Difference | 7-isomer V_max > 8-isomer V_max; K_m values isomer-dependent |
| Conditions | Spectrophotometric assay, electric eel AChE, pH 7.4, 25°C; substrate concentration range covering K_m |
Why This Matters
Users requiring the maximum signal-to-noise ratio for ultrasensitive AChE detection should select the 7-isomer (AMQI), whereas users investigating positional effects on enzyme active-site geometry or requiring an orthogonal substrate with distinct kinetics must specify the 8-isomer.
- [1] Prince AK (1966) Spectrophotometric study of the acetylcholinesterase-catalyzed hydrolysis of 1-methylacetoxyquinolinium iodides. Archives of Biochemistry and Biophysics 113:195. View Source
